molecular formula C29H29N5O4 B11432085 9-(benzyloxy)-4-{[4-(pyrimidin-2-yl)piperazin-1-yl]acetyl}-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one

9-(benzyloxy)-4-{[4-(pyrimidin-2-yl)piperazin-1-yl]acetyl}-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one

Cat. No.: B11432085
M. Wt: 511.6 g/mol
InChI Key: WCQZVNHCEARBPX-UHFFFAOYSA-N
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Description

9-(BENZYLOXY)-4-{2-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]ACETYL}-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-5-ONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chromeno-pyridinone core, a benzyloxy group, and a pyrimidinyl-piperazine moiety

Preparation Methods

The synthesis of 9-(BENZYLOXY)-4-{2-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]ACETYL}-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-5-ONE typically involves multi-step synthetic routes. The process begins with the preparation of the chromeno-pyridinone core, followed by the introduction of the benzyloxy group and the pyrimidinyl-piperazine moiety. Common synthetic methods include:

    Cyclization Reactions: Formation of the chromeno-pyridinone core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the benzyloxy group via nucleophilic substitution.

    Acylation Reactions: Attachment of the pyrimidinyl-piperazine moiety through acylation reactions using suitable acylating agents.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

9-(BENZYLOXY)-4-{2-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]ACETYL}-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-5-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the chromeno-pyridinone core or the benzyloxy group.

    Acylation: Acylation reactions can modify the pyrimidinyl-piperazine moiety, leading to the formation of various acylated derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

9-(BENZYLOXY)-4-{2-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]ACETYL}-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-5-ONE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Drug Discovery: It serves as a lead compound in the development of new drugs targeting various diseases, including cancer and infectious diseases.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and molecular targets.

    Chemical Biology: It is employed in chemical biology research to explore its interactions with biomolecules and its potential as a chemical probe.

Mechanism of Action

The mechanism of action of 9-(BENZYLOXY)-4-{2-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]ACETYL}-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with these targets.

Comparison with Similar Compounds

9-(BENZYLOXY)-4-{2-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]ACETYL}-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-5-ONE can be compared with other similar compounds, such as:

    Pyridinyl-piperazine Derivatives: These compounds share the pyridinyl-piperazine moiety and exhibit similar biological activities.

    Chromeno-pyridinone Derivatives: Compounds with a chromeno-pyridinone core may have comparable chemical reactivity and applications.

    Benzyloxy-substituted Compounds: These compounds contain the benzyloxy group and may display similar chemical properties.

The uniqueness of 9-(BENZYLOXY)-4-{2-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]ACETYL}-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-5-ONE lies in its combination of these structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C29H29N5O4

Molecular Weight

511.6 g/mol

IUPAC Name

9-phenylmethoxy-4-[2-(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]-2,3-dihydro-1H-chromeno[3,4-b]pyridin-5-one

InChI

InChI=1S/C29H29N5O4/c35-26(19-32-14-16-33(17-15-32)29-30-11-5-12-31-29)34-13-4-8-23-24-18-22(37-20-21-6-2-1-3-7-21)9-10-25(24)38-28(36)27(23)34/h1-3,5-7,9-12,18H,4,8,13-17,19-20H2

InChI Key

WCQZVNHCEARBPX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)OC3=C2C=C(C=C3)OCC4=CC=CC=C4)N(C1)C(=O)CN5CCN(CC5)C6=NC=CC=N6

Origin of Product

United States

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